molecular formula C19H11ClF3N3O7 B254550 [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

Cat. No. B254550
M. Wt: 485.8 g/mol
InChI Key: JDQLHWJEQNIETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves the inhibition of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate are still being studied. However, it has been found to have a cytotoxic effect on cancer cells, leading to their death. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate in lab experiments include its potential as a new cancer therapy and its ability to inhibit HDACs. However, its limitations include the need for further studies to determine its safety and efficacy, as well as the need for more research on its mechanism of action.

Future Directions

There are several future directions for research on [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate. These include further studies on its safety and efficacy as a cancer therapy, as well as studies on its mechanism of action and potential applications in other areas of scientific research. Additionally, there is a need for the development of new and improved synthesis methods for this compound.

Synthesis Methods

The synthesis of [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves the reaction of 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then acetylated with acetic anhydride to yield the final product.

Scientific Research Applications

[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

Molecular Formula

C19H11ClF3N3O7

Molecular Weight

485.8 g/mol

IUPAC Name

[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C19H11ClF3N3O7/c20-11-5-4-9(19(21,22)23)6-12(11)24-14(27)8-33-15(28)7-25-17(29)10-2-1-3-13(26(31)32)16(10)18(25)30/h1-6H,7-8H2,(H,24,27)

InChI Key

JDQLHWJEQNIETC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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